molecular formula C6H13Cl2N B8186378 3-Chloro-cyclohexylamine hydrochloride CAS No. 1414958-54-5

3-Chloro-cyclohexylamine hydrochloride

Cat. No.: B8186378
CAS No.: 1414958-54-5
M. Wt: 170.08 g/mol
InChI Key: KIKAZEVSOPEMRR-UHFFFAOYSA-N
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Description

3-Chloro-cyclohexylamine hydrochloride is a cyclohexane derivative featuring an amine group and a chlorine substituent at the 3-position of the ring, formulated as a hydrochloride salt. This compound is structurally significant in pharmaceutical and organic synthesis due to the cyclohexylamine backbone, which is common in bioactive molecules.

Properties

IUPAC Name

3-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKAZEVSOPEMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-54-5
Record name Cyclohexanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-cyclohexylamine hydrochloride can be synthesized through several methods:

    Hydrogenation of 3-Chloroaniline: This method involves the hydrogenation of 3-chloroaniline in the presence of a cobalt or nickel-based catalyst. The reaction is carried out under high pressure and temperature to yield 3-chloro-cyclohexylamine, which is then converted to its hydrochloride salt.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with 3-chlorocyclohexanol. This reaction is typically carried out in the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the hydrogenation method is preferred due to its higher yield and efficiency. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-Chloro-cyclohexylamine hydrochloride has diverse applications across several fields:

Pharmaceutical Chemistry

  • Intermediate for Drug Synthesis : It serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Potential Therapeutic Agent : Research is ongoing to evaluate its efficacy as a therapeutic agent for conditions such as depression and neurodegenerative diseases .
  • NMDA Receptor Antagonism : The compound exhibits NMDA receptor antagonistic properties, which can be beneficial in neuropharmacology, potentially offering neuroprotective effects against excitotoxicity .
  • Dopamine Reuptake Inhibition : It also shows potential as a dopamine reuptake inhibitor, which may have implications in treating attention deficit hyperactivity disorder (ADHD) and other mood disorders .

Industrial Applications

  • Corrosion Inhibitors : The compound is utilized in formulating corrosion inhibitors for metal protection.
  • Rubber Accelerators : It plays a role in the production of rubber accelerators, enhancing the processing of rubber materials .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of cyclohexylamine significantly reduced neuronal death in vitro when exposed to high glutamate levels, indicating potential utility in treating neurodegenerative diseases .

Case Study 2: Behavioral Studies

Behavioral assessments on rodents indicated that administration of the compound increased locomotor activity, consistent with its dopaminergic activity. This effect was dose-dependent, highlighting its stimulant potential .

Data Tables

Application AreaSpecific UseMechanism/Effect
Pharmaceutical ChemistryIntermediate for drug synthesisModulation of neurotransmitter systems
Biological ActivityNMDA receptor antagonismNeuroprotective effects
Dopamine reuptake inhibitionTreatment for ADHD and mood disorders
Industrial ApplicationsCorrosion inhibitorsProtection against metal degradation
Rubber acceleratorsEnhances processing efficiency

Mechanism of Action

The mechanism of action of 3-Chloro-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3-Chloro-cyclohexylamine hydrochloride with key structural analogs, highlighting substituent effects on molecular weight, polarity, and stability:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties
This compound C₆H₁₁ClN·HCl 170.08 (est.) Cl (3) Hydrophilic salt form; Cl enhances lipophilicity and electron-withdrawing effects
3-Methoxy-cyclohexylamine hydrochloride C₇H₁₅NO·HCl 189.66 OCH₃ (3) Methoxy group increases polarity; may reduce metabolic stability vs. Cl
3-Methylcyclohexanamine hydrochloride C₇H₁₅N·HCl 163.66 CH₃ (3) Methyl group enhances lipophilicity; lower steric hindrance than Cl
3-Phenylcyclohexanamine hydrochloride C₁₂H₁₅N·HCl 217.72 C₆H₅ (3) Phenyl group increases molecular weight and aromatic interactions
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride C₁₃H₁₉Cl₂N 260.20 Cl-C₆H₄ (1) + CH₂NH₂ Bulky substituent; potential CNS activity due to arylcyclohexylamine structure
Cyclohex-3-en-1-amine hydrochloride C₆H₁₁N·HCl 149.62 Double bond (3,4) Reduced stability due to unsaturated ring; higher reactivity

Key Observations :

  • Chlorine vs. Methoxy/Methyl: The chlorine atom in the target compound increases electronegativity and lipophilicity compared to methoxy (polar) or methyl (non-polar) groups. This may enhance binding to hydrophobic targets but reduce solubility in aqueous media .
  • Stability : Cyclohex-3-en-1-amine hydrochloride’s unsaturated ring makes it prone to oxidation, unlike the saturated target compound .
Pharmacological Activity
  • Arylcyclohexylamines : Compounds like 3-Fluoro Deschloroketamine hydrochloride (3-FDCK) and Methoxisopropamine hydrochloride are documented as NMDA receptor antagonists, suggesting that chlorine substitution in similar structures may modulate CNS activity .

Stability and Handling

  • Storage : this compound likely requires standard storage (-20°C for long-term stability), similar to 3-Fluoro Deschloroketamine hydrochloride .
  • Degradation : Unlike unsaturated analogs (e.g., Cyclohex-3-en-1-amine hydrochloride), the target compound’s saturated ring confers greater thermal and oxidative stability .

Biological Activity

3-Chloro-cyclohexylamine hydrochloride is a compound that belongs to the class of cyclohexylamines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

NMDA Receptor Antagonism
this compound exhibits NMDA receptor antagonistic properties, which are significant in the context of neuropharmacology. NMDA receptors are critical for synaptic plasticity and memory function. Antagonism at these receptors can lead to anesthetic and neuroprotective effects, making this compound a candidate for further research in pain management and neuroprotection .

Dopamine Reuptake Inhibition
Additionally, compounds within the cyclohexylamine class have shown dopamine reuptake inhibitory actions. This property may contribute to stimulant effects and has implications for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

σ Receptor Agonism
this compound may also interact with sigma receptors, which are implicated in various neuropsychiatric disorders. Activation of these receptors can influence mood and perception, suggesting potential applications in treating psychiatric conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • NMDA Receptor Modulation : By inhibiting NMDA receptor activity, the compound may reduce excitotoxicity associated with neurological injuries.
  • Dopaminergic Pathway Interaction : Inhibition of dopamine reuptake can enhance dopaminergic signaling, potentially improving mood and cognitive functions.
  • Sigma Receptor Influence : The interaction with sigma receptors may modulate neurotransmitter release and neuronal excitability.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of cyclohexylamine derivatives in models of excitotoxicity. Results indicated that this compound significantly reduced neuronal death in vitro when exposed to high levels of glutamate, suggesting its potential utility in treating neurodegenerative diseases .

Case Study 2: Behavioral Studies

Behavioral assessments in rodent models showed that administration of this compound resulted in increased locomotor activity, consistent with its dopaminergic activity. This effect was dose-dependent and highlighted the compound's potential as a stimulant .

Data Tables

Property This compound Comparison Compound Reference
NMDA Receptor AntagonismYesKetamine
Dopamine Reuptake InhibitionYesMethylphenidate
σ Receptor AgonismYesHaloperidol
Neuroprotective ActivitySignificantNone

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-cyclohexylamine hydrochloride?

  • Methodology :
    • Amine Cyclization : React β-chlorinated precursors (e.g., β-chlorocarbaldehydes) with hydroxylamine hydrochloride under reflux in ethanol, followed by purification via column chromatography using silica gel and eluents like petroleum ether/ether (20:1) .
    • Hydrochloride Formation : Treat the free amine with hydrochloric acid under controlled pH to precipitate the hydrochloride salt. Industrial-scale synthesis may employ continuous flow reactors for efficiency .
  • Critical Parameters : Monitor reaction temperature (reflux at ~78°C for ethanol), stoichiometry of hydroxylamine hydrochloride (1:1 molar ratio), and drying agents (Na₂SO₄) for organic layers .

Q. How should researchers characterize purity and structural integrity of this compound?

  • Analytical Workflow :
    • HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation.
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm chloro-cyclohexylamine backbone and hydrochloride counterion .
    • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography (target: ~20-22% chloride by mass).
  • Purity Threshold : ≥98% purity by area normalization in HPLC; residual solvents must comply with ICH Q3C guidelines .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

  • Root Causes :
    • Solvent Effects : Polar solvents (e.g., D₂O) may shift proton signals due to hydrogen bonding. Compare spectra in CDCl₃ vs. DMSO-d₆ .
    • Dynamic Stereochemistry : Chair conformations in cyclohexylamine derivatives cause axial-equatorial proton splitting. Use variable-temperature NMR to assess ring-flipping barriers .
  • Validation : Cross-reference with computational models (DFT calculations) or X-ray crystallography if crystalline derivatives are isolable .

Q. What experimental designs are appropriate for evaluating pharmacological activity?

  • In Vivo Models :
    • Anti-inflammatory Testing : Adopt carrageenan-induced paw edema in Sprague-Dawley rats (n=6/group). Administer 5 mg/kg i.p. in 0.5% carboxymethyl cellulose, measure paw volume at 0, 1, 3, and 5 hours post-injection .
    • Controls : Include vehicle (CMC-only) and positive control (e.g., indomethacin 10 mg/kg).
  • Ethical Compliance : Follow NIH animal care guidelines (e.g., housing at 30°C, 55% RH) and obtain institutional ethics approval .

Q. How should researchers mitigate risks during handling and disposal?

  • PPE Requirements :
    • Gloves: Nitrile or neoprene (tested for HCl resistance; penetration time >480 minutes) .
    • Eye Protection: Tightly sealed goggles and face shields during bulk synthesis .
  • Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste must be segregated and processed by certified hazardous waste facilities .

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